7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylsulfonyl-7-azaspiro[35]nonane-2-carboxylic acid is a chemical compound with the molecular formula C10H17NO4S It is characterized by a spirocyclic structure, which includes a nitrogen atom and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with a sulfonyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The spirocyclic structure may also play a role in binding to specific receptors or enzymes, thereby influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
7-Azaspiro[3.5]nonane-2-carboxylic acid: Lacks the methylsulfonyl group, which may result in different chemical properties and reactivity.
2-Oxa-7-azaspiro[3.5]nonane oxalate: Contains an oxygen atom in the spirocyclic structure, leading to different interactions and applications.
7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid: Features a tert-butoxycarbonyl group, which can influence its stability and reactivity.
Uniqueness: The presence of the methylsulfonyl group in 7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid imparts unique chemical properties, such as increased polarity and potential for strong interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H17NO4S |
---|---|
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
7-methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4S/c1-16(14,15)11-4-2-10(3-5-11)6-8(7-10)9(12)13/h8H,2-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
DHPPTVVNEMFGGV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCC2(CC1)CC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.